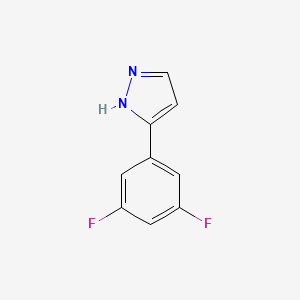
3-(3,5-Difluorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,5-Difluorophenyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of the difluorophenyl group at the 3-position of the pyrazole ring may confer unique physical, chemical, and biological properties to the molecule.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 3,5-diphenyl-1H-pyrazole was achieved through the condensation reaction of dibenzoylmethane and thiosemicarbazide in acetic acid, utilizing both conventional heating and microwave irradiation methods . Although the exact synthesis method for "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, with the appropriate difluorophenyl-containing precursor.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, and the geometry optimization is typically carried out using density functional theory (DFT) methods . X-ray crystallography provides detailed insights into the crystal and molecular structure, including the conformation and intermolecular interactions within the crystal lattice . For example, the crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed a twisted conformation between the pyrazole and thiophene rings .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, often facilitated by their reactive sites such as nitrogen atoms and substituents on the phenyl rings. The reactivity can be influenced by the electronic structure, which can be assessed through calculations of frontier molecular orbitals and charge distribution . For instance, the nonlinear optical properties of certain pyrazole derivatives have been discussed based on their polarizability and hyperpolarizability values, which are related to the electronic structure of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including their thermal stability, photoluminescence properties, and nonlinear optical properties, are of significant interest. For example, the thermal decomposition of certain pyrazole compounds has been studied using thermogravimetric analysis, indicating their thermal stability up to specific temperatures . The photoluminescence properties of pyrazole derivatives can be characterized by UV-vis absorption and fluorescence spectroscopy, with some compounds exhibiting high fluorescent quantum yields . Additionally, the solvent effects on the structural parameters of these compounds have been studied, which can influence their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 3,5-diphenyl-1H-pyrazole was synthesized using dibenzoylmethane and thiosemicarbazide. Its structure was confirmed through various spectroscopic methods and geometry optimization was carried out using density functional theory (DFT) methods (Akbas et al., 2017).
Electronic and Photophysical Properties
- Heteroleptic cyclometalated iridium(III) complexes with N-phenyl-substituted pyrazoles exhibited blue phosphorescence at room temperature, with the substitution patterns on the ligands affecting their photophysical properties (Yang et al., 2005).
Tautomerism Studies
- The annular tautomerism of NH-pyrazoles was investigated through X-ray crystallography and NMR spectroscopy, revealing complex patterns of hydrogen bonds and different tautomeric forms in the solid state and in solution (Cornago et al., 2009).
Novel Synthesis Methods
- An efficient synthesis of multifluorinated pyrazolone-5-one derivatives was described using both conventional and non-conventional techniques, highlighting the importance of eco-friendly conditions in chemical synthesis (Gadakh et al., 2010).
Antimicrobial Activity
- Novel fluorine containing pyrazoles were synthesized and showed promising antibacterial activities against various bacterial strains, suggesting potential applications in antimicrobial therapies (Gadakh et al., 2010).
Corrosion Inhibition
- Pyrazole and pyrazolone derivatives were evaluated as corrosion inhibitors for copper alloy, showing high efficiency in preventing dissolution in basic medium. They also exhibited higher antibacterial activities than conventional bactericide agents (Sayed et al., 2018).
Metal Complex Synthesis
- Mono- and polymetallic derivatives of 3,5-bis(4-butoxyphenyl)pyrazolyl group were synthesized, and their molecular structures were analyzed. The study provides insights into hydrogen bonds and bonding interactions in these complexes (Claramunt et al., 2003).
Fluorescence and Reactivity
- 4-Fluoro-4-methyl-4H-pyrazoles showed potential as scaffolds for "click" chemistry. Their fluorescence and reactivity, particularly in Diels–Alder reactions, were studied, suggesting applications in biological systems (Abularrage et al., 2020).
Medicinal Chemistry
- New compounds with the pyrazole moiety were synthesized and showed significant anticonvulsant and analgesic activities without displaying toxicity. This study contributes to medicinal chemistry, particularly in the development of new therapeutic agents (Viveka et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVDGFQKMRCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2532644.png)
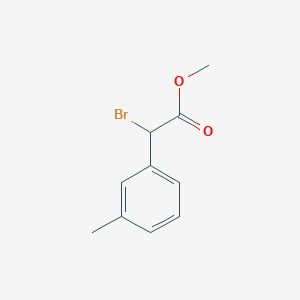
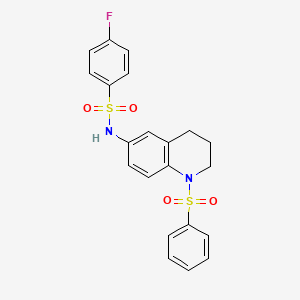


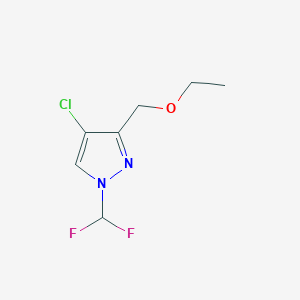
![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)
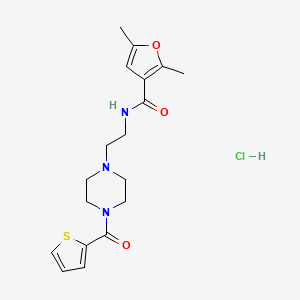
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2532656.png)
![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)